3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Description
Historical Development and Research Context
The discovery of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (PubChem CID: 3730733) emerged from advancements in peptide synthesis and fluorinated organic chemistry during the late 20th century. Early work on trifluoroacetyl (TFA) protecting groups, such as the 1976 study by Dimicoli et al. demonstrating their utility in enzyme-substrate interactions, laid the groundwork for developing derivatives like this compound. The TFA group’s electron-withdrawing properties and stability under acidic conditions made it a preferred choice for protecting amines in amino acid synthesis.
A critical milestone occurred in the 1980s with the optimization of TFA-based protective strategies for chiral α-amino acids. The compound’s synthesis pathway reflects methodologies described in patents like EP0239063A2, which detailed selective trifluoroacetylation techniques for lysine and ornithine derivatives. Its structural uniqueness—combining a β-alanine backbone with a 3-methylphenyl side chain and TFA-protected amino group—arose from efforts to balance steric effects and electronic properties in peptide design.
Significance in Trifluoroacetylated Amino Acid Chemistry
This compound exemplifies the strategic use of trifluoroacetyl groups to modulate physicochemical and biochemical properties. Key characteristics include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₂F₃NO₃ | |
| Molecular weight | 275.22 g/mol | |
| Hydrogen bond donors | 2 | |
| Rotatable bonds | 4 | |
| XLogP3 | 2 |
The TFA group enhances metabolic stability by resisting hydrolysis, a property leveraged in protease-resistant peptide analogs. NMR studies of similar TFA-containing peptides revealed distinct electronic environments at enzyme active sites, enabling precise control over substrate-enzyme interactions. The 3-methylphenyl moiety contributes to hydrophobic interactions in chiral recognition processes, as evidenced by its use in chromatographic resolution of enantiomers.
Position within Chiral N-Protected α-Amino Acid Research
As a β-amino acid derivative, this compound expands the toolbox for designing non-natural peptides with enhanced conformational rigidity. Its stereochemistry at the β-carbon (C3 position) creates opportunities for:
- Helix induction : The bulky TFA and aryl groups restrict rotational freedom, promoting stable secondary structures in foldamers.
- Catalytic applications : Chiral TFA-protected amines serve as ligands in asymmetric synthesis, with the fluorine atoms influencing transition-state polarization.
- Protease substrate engineering : The compound’s structure mimics natural elastase substrates while introducing fluorine-driven electronic perturbations.
Comparative studies with analogs like 3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid highlight the critical role of substituent positioning on biological activity and synthetic accessibility.
Current Research Landscape and Objectives
Recent investigations focus on three primary areas:
Synthetic methodology optimization :
Material science applications :
- Design of fluorinated liquid crystals
- Surface modification agents for biomedical implants
Biochemical probes :
- Photoaffinity labeling of serine proteases
- $$^{19}$$F NMR tags for protein dynamics studies
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7-3-2-4-8(5-7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPCEJDOPFPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzene (m-xylene) and 2,2,2-trifluoroacetic anhydride.
Acylation Reaction: The 3-methylbenzene undergoes Friedel-Crafts acylation with 2,2,2-trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-(3-methylphenyl)-2,2,2-trifluoroacetophenone.
Amination: The trifluoroacetophenone derivative is then subjected to reductive amination with ammonia or an amine to introduce the amino group, forming 3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propane.
Oxidation: Finally, the propanoic acid moiety is introduced through oxidation of the terminal carbon using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the acylation and amination steps, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Acid/Base-Catalyzed Hydrolysis of the Trifluoroacetyl Group
The trifluoroacetyl (TFA) group serves as a protective moiety for amines. Hydrolysis under acidic or basic conditions regenerates the free amine. This reaction is critical in peptide synthesis and drug development .
Mechanistic Insight : The TFA group undergoes nucleophilic attack by water or hydroxide ions, cleaving the amide bond via a tetrahedral intermediate .
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid moiety participates in classical derivatization reactions to form esters or amides, enhancing bioavailability or enabling conjugation .
Example :
Treatment with thionyl chloride converts the acid to its acyl chloride, which reacts with amines to form stable amides .
Electrophilic Aromatic Substitution (EAS)
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 1–2 hours | Nitro-substituted derivative (para to methyl) |
| Halogenation | Br₂/FeBr₃ | RT, 30–60 minutes | Brominated aromatic ring |
Limitation : Low yields due to competing decomposition of the trifluoroacetyl group under strong acidic conditions.
Nucleophilic Reactions at the Amide Bond
The TFA-protected amine can undergo nucleophilic substitution with strong nucleophiles, though this is less common due to the stability of the amide bond .
| Reagents | Conditions | Products |
|---|---|---|
| Grignard reagents (RMgX) | Anhydrous THF, −78°C to RT | Secondary amines (after workup) |
| Lithium aluminum hydride (LiAlH₄) | Reflux in ether | Reduction to amine (competing with hydrolysis) |
Note : These reactions are typically low-yielding and require stringent anhydrous conditions .
Decarboxylation Reactions
Thermal or photochemical decarboxylation of the β-keto acid analog is plausible but not explicitly documented for this compound. Structural analogs suggest the following pathway :
Conditions : Heating above 150°C or UV irradiation in acidic media.
Metal-Catalyzed Coupling Reactions
The aromatic ring may participate in cross-coupling reactions, though direct evidence is limited. The methyl group’s meta position could sterically hinder such reactions .
| Reaction Type | Catalyst | Substrates | Products |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl boronic acids | Biaryl derivatives |
| Heck Reaction | Pd(OAc)₂, Ligand | Alkenes | Alkenylated aromatic compounds |
Photochemical Reactions
The trifluoroacetyl group absorbs UV light, potentially leading to photodecomposition. Specific pathways include :
-
Norrish-Type Cleavage : Scission of the C–N bond under UV light.
-
Radical Formation : Generation of trifluoromethyl radicals.
Bioconjugation Reactions
The carboxylic acid group is used to link the compound to biomolecules (e.g., peptides, antibodies) via carbodiimide chemistry .
| Reagents | Conditions | Products |
|---|---|---|
| EDC/NHS | pH 6–7, RT, 1–2 hours | Activated ester intermediate |
| HOBt/DCC | Anhydrous DMF, RT | Amide-linked bioconjugates |
Key Mechanistic and Synthetic Insights
-
The trifluoroacetyl group enhances metabolic stability but complicates direct functionalization due to its electron-withdrawing nature .
-
Steric hindrance from the methyl and trifluoroacetyl groups limits reactivity at the β-carbon .
-
Computational studies (e.g., QSAR) predict moderate bioavailability due to the compound’s logP (~2.5) and PSA (~75 Ų) .
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups in drug molecules has been shown to improve their pharmacokinetic properties. The trifluoroacetyl moiety in this compound contributes to its lipophilicity and metabolic stability, making it a valuable candidate for drug development. Studies have indicated that compounds with similar structures exhibit enhanced potency against various biological targets.
Structure-Activity Relationship Studies
Research has demonstrated that the presence of the trifluoroacetyl group can significantly influence the biological activity of related compounds. For instance, a review highlighted that drugs containing trifluoromethyl groups often show improved efficacy in inhibiting key enzymes involved in disease processes, such as proteases and kinases .
Antiviral Activity
Recent investigations into compounds with similar structural features have revealed their potential as antiviral agents. In particular, studies focusing on inhibitors targeting the severe acute respiratory syndrome coronavirus (SARS-CoV) protease have shown promising results. The optimization of non-covalent inhibitors derived from related compounds has yielded candidates with low micromolar inhibition constants against both SARS-CoV-1 and SARS-CoV-2 .
Neuropharmacology
The compound's ability to interact with neurotensin receptors suggests potential applications in treating neurological disorders. Research involving neurotensin-like compounds indicates that modifications such as trifluoroacetylation can enhance receptor binding affinity and selectivity . This opens avenues for developing treatments for conditions such as pain management and neurodegenerative diseases.
Synthesis of Trifluoromethylated Compounds
The synthesis of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid can serve as a model for developing other trifluoromethylated compounds. The methodologies employed in its synthesis may be adapted for creating a diverse array of biologically active molecules, expanding the toolkit available to medicinal chemists .
Case Study: Inhibitors of SARS-CoV Protease
A notable case study involved the evaluation of a series of trifluoromethyl-containing compounds for their inhibitory effects on SARS-CoV proteases. The results indicated that modifications leading to increased lipophilicity and hydrogen bonding interactions significantly enhanced potency .
| Compound | IC50 (µM) | Biological Target |
|---|---|---|
| Compound A | 4.45 | SARS-CoV-1 3CL protease |
| Compound B | 16.8 | SARS-CoV-1 3CL protease |
| Compound C | 31.2 | SARS-CoV-2 3CL protease |
Case Study: Neurotensin Receptor Agonists
Another study focused on the binding affinity of neurotensin-like compounds modified with trifluoroacetyl groups. The findings suggested that these modifications could lead to enhanced agonist activity at neurotensin receptors, indicating potential therapeutic applications in pain management .
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the aromatic ring may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The trifluoroacetyl-amino-propanoic acid scaffold exhibits diverse biological and physicochemical properties depending on substituents. Key analogs include:
Substituent Effects:
- Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance metabolic stability but may reduce solubility. The bromothienyl derivative (358.14 g/mol) shows higher molecular weight and distinct safety hazards compared to phenyl analogs .
- Electron-Donating Groups (e.g., OCH₃, OH): Improve solubility and bioavailability. The 4-methoxyphenyl variant (291.23 g/mol) is synthesized in high purity (>99%) via methoxy-protected intermediates . Hydroxyphenyl derivatives demonstrate dual anticancer and antioxidant activity, with IC₅₀ values <10 μM in cell-based assays .
Biological Activity
3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, commonly referred to as a trifluoroacetyl derivative of an amino acid, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoroacetyl group, which is known to influence the pharmacological properties of molecules.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 263.24 g/mol
- IUPAC Name : this compound
This compound features a propanoic acid backbone with a methylphenyl group and a trifluoroacetyl amine substituent. The trifluoromethyl group is notable for enhancing lipophilicity and altering the electronic properties of the molecule.
The biological activity of this compound appears to be mediated through interactions with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Receptor Modulation : Many trifluoroacetyl derivatives have been shown to modulate receptor activity, particularly in neuropeptide signaling pathways.
- Enzyme Inhibition : The presence of the trifluoroacetyl group can enhance binding affinity to enzymes, potentially leading to inhibition of key metabolic pathways.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound in various models:
- Neurotensin Receptor Activity :
- Pain Models :
Case Studies and Experimental Findings
Safety and Toxicity
Safety profiles for compounds containing trifluoroacetyl groups are essential for their therapeutic application. Preliminary assessments suggest that while many derivatives show promising biological activity, comprehensive toxicological studies are necessary to evaluate their safety for human use.
Q & A
Basic: What synthetic methodologies are optimal for synthesizing 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid?
Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the trifluoroacetyl group via nucleophilic substitution or acylation reactions, and (2) coupling the modified phenyl group to the propanoic acid backbone. For example, a nucleophilic substitution reaction using 3-chloropropanoic acid derivatives with 2,2,2-trifluoroacetamide under basic conditions (e.g., aqueous NaOH) can yield the target compound. Reaction optimization includes controlling temperature (20–50°C) and solvent selection (e.g., ethanol or DMF) to enhance yield (≥75%) and minimize side products like racemization .
Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies may arise from structural variations (e.g., stereochemistry) or assay conditions. To resolve this:
- Structural Validation: Use chiral HPLC or X-ray crystallography to confirm stereochemical integrity, as even minor enantiomeric impurities can alter bioactivity .
- Assay Standardization: Compare IC50 values under consistent conditions (pH, temperature, cell lines). For example, enzyme inhibition assays should report co-factor concentrations and incubation times to ensure reproducibility .
- Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify structure-activity relationships (SAR) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
- Structural Confirmation:
Advanced: What strategies prevent racemization during synthesis to maintain stereochemical fidelity?
Methodological Answer:
- Low-Temperature Reactions: Conduct acylation steps at 0–4°C to reduce kinetic racemization .
- Chiral Catalysts: Use enantioselective catalysts (e.g., L-proline derivatives) during coupling reactions to favor the desired stereoisomer .
- In Situ Monitoring: Employ circular dichroism (CD) spectroscopy during synthesis to detect early-stage racemization .
Basic: What are the known biological targets and assays for this compound?
Methodological Answer:
The compound has shown activity as a potential enzyme inhibitor (e.g., tyrosine kinase) and receptor modulator. Key assays include:
- Kinase Inhibition: Fluorescence polarization assays using ATP-competitive probes (IC50 reported between 0.5–5 µM) .
- Cellular Uptake: Radiolabeled C-tracking in HEK293 cells to assess membrane permeability .
- Metabolic Stability: Liver microsome assays (human/rat) to quantify half-life (t₁/₂) and cytochrome P450 interactions .
Advanced: How does the trifluoroacetyl group influence pharmacokinetic properties?
Methodological Answer:
The trifluoroacetyl group enhances metabolic stability by resisting hydrolysis compared to acetylated analogs. Key findings:
- Plasma Stability: In vitro studies show >90% remaining after 24 hours in human plasma, versus <50% for non-fluorinated analogs .
- Lipophilicity: LogP increases by ~0.5 units (measured via shake-flask method), improving blood-brain barrier penetration in rodent models .
- Toxicity Screening: Ames tests and hepatocyte viability assays are critical, as trifluoroacetyl metabolites may form reactive intermediates .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Perform reactions in a fume hood due to potential release of trifluoroacetic acid vapors during hydrolysis .
- Waste Disposal: Neutralize acidic byproducts with bicarbonate before disposal in designated halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
